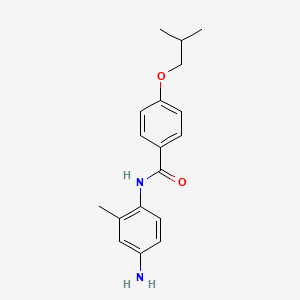

N-(4-Amino-2-methylphenyl)-4-isobutoxybenzamide

Description

Chemical Identity and Classification

This compound is an organic compound classified within the benzamide family of chemical structures. The compound possesses the Chemical Abstracts Service registry number 1020057-65-1 and exhibits the molecular formula C18H22N2O2. The molecular weight of this compound has been determined to be 298.39 grams per mole, establishing its position as a medium-molecular-weight organic molecule suitable for various pharmaceutical applications.

The structural architecture of this compound incorporates several distinct functional groups that contribute to its chemical properties and potential biological activities. The compound features a benzamide core structure that serves as the foundational scaffold, with specific substitutions including an amino group at the 4-position of the 2-methylphenyl ring and an isobutoxy group attached to the benzamide moiety. This particular arrangement of functional groups creates a unique chemical environment that influences both the compound's physicochemical properties and its interactions with biological targets.

The compound belongs to the broader classification of substituted benzamides, which represent a significant class of organic compounds with diverse applications in medicinal chemistry. The International Union of Pure and Applied Chemistry name for this compound is N-(4-amino-2-methylphenyl)-4-(2-methylpropoxy)benzamide, reflecting the systematic nomenclature conventions for complex organic molecules. The presence of both amino and ether functionalities within the same molecular framework provides multiple sites for potential chemical modifications and biological interactions.

Table 1: Physical and Chemical Properties of this compound

Historical Context in Benzamide Chemistry

The development and study of benzamide derivatives trace their origins to fundamental discoveries in organic chemistry dating back to the early 19th century. Benzamide itself holds historical significance as the first organic molecule for which polymorphism was discovered, an observation made by Friedrich Wöhler and Justus von Liebig in 1832 during their foundational studies in structure-based organic chemistry. This landmark discovery established benzamide as a cornerstone compound in understanding molecular crystalline forms and laid the groundwork for subsequent investigations into benzamide derivatives.

The collaborative work between Wöhler and Liebig on benzamide emerged from their investigation of oil of bitter almonds, which led to the systematic study of benzaldehyde transformations into various chemical forms including alcohols, acids, acid chlorides, cyanides, and amides. Their recognition of benzoyl as an organic radical that preserved its identity throughout various chemical transformations represented a fundamental advancement in organic chemistry understanding. This historical context provides important background for appreciating the significance of modern benzamide derivatives like this compound.

The evolution of benzamide chemistry continued throughout the 20th and 21st centuries, with researchers discovering multiple polymorphic forms of benzamide and developing increasingly sophisticated synthetic approaches to benzamide derivatives. The discovery of benzamide polymorphs II, III, and IV demonstrated the complex crystallographic behavior of these compounds and highlighted their potential for pharmaceutical applications where different crystal forms can exhibit varying biological activities. These historical developments established the theoretical foundation and synthetic methodologies that enabled the design and synthesis of complex benzamide derivatives such as this compound.

Modern advances in benzamide chemistry have been driven by the recognition that structural modifications to the basic benzamide scaffold can produce compounds with diverse biological activities. The systematic exploration of benzamide derivatives has revealed their potential as antiviral agents, particularly in the context of hepatitis B virus research, where specific benzamide structures have demonstrated significant therapeutic promise. This historical progression from the initial discovery of benzamide polymorphism to the development of sophisticated benzamide-based pharmaceuticals illustrates the continued relevance and importance of this chemical class in contemporary research.

Significance in Organic and Medicinal Chemistry Research

This compound occupies a significant position within contemporary organic and medicinal chemistry research due to its structural characteristics and potential therapeutic applications. The compound represents an important example of how systematic modifications to benzamide structures can yield molecules with enhanced biological activities and improved pharmaceutical properties. The presence of the amino group on the methylphenyl ring provides opportunities for hydrogen bonding interactions with biological targets, while the isobutoxy substituent contributes to the compound's lipophilicity and membrane permeability characteristics.

Research into benzamide derivatives has demonstrated their particular relevance in antiviral drug development, with several benzamide-based compounds showing significant activity against hepatitis B virus through modulation of viral capsid assembly. The discovery that benzamide derivatives can promote the formation of empty capsids through specific interactions with hepatitis B virus core protein has opened new avenues for antiviral therapy development. These findings suggest that this compound may possess similar therapeutic potential, warranting continued investigation of its biological activities.

The medicinal chemistry significance of benzamide derivatives extends beyond antiviral applications to include their roles as adrenergic receptor agonists and other therapeutic targets. Research has shown that benzamide structures can serve as potent and selective human beta-3 adrenergic receptor agonists, demonstrating excellent potency and selectivity profiles compared to beta-1 and beta-2 receptors. This broad spectrum of biological activities highlights the versatility of the benzamide scaffold and the potential for compounds like this compound to contribute to multiple therapeutic areas.

Table 2: Research Applications of Benzamide Derivatives in Medicinal Chemistry

The ongoing research into benzamide derivatives continues to reveal new insights into their chemical behavior and biological activities. Crystal engineering studies have shown that benzamide compounds can exhibit complex crystallographic phenomena, including the formation of twisted crystals and unusual polymorphic behaviors. These discoveries have implications for pharmaceutical development, as different crystal forms of the same compound can exhibit varying solubility, stability, and bioavailability characteristics. Understanding these properties is crucial for the successful development of benzamide-based pharmaceuticals, including potential therapeutic applications of this compound.

The synthetic accessibility of benzamide derivatives through established organic chemistry methodologies has contributed to their prominence in medicinal chemistry research. The ability to introduce diverse substituents onto the benzamide scaffold allows for systematic structure-activity relationship studies that can optimize biological activities and pharmaceutical properties. This synthetic flexibility, combined with the demonstrated biological activities of benzamide derivatives, positions compounds like this compound as valuable targets for continued pharmaceutical research and development efforts.

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-4-(2-methylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12(2)11-22-16-7-4-14(5-8-16)18(21)20-17-9-6-15(19)10-13(17)3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIHSGGNBHEELE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 4-Amino-2-methylphenyl derivative : This aromatic amine serves as the nucleophilic component.

- 4-Isobutoxybenzoic acid or derivatives : The acid or activated acid derivative provides the electrophilic carbonyl for amide bond formation.

- Isobutyl halide (e.g., 1-bromo-2-methylpropane) : Used to alkylate phenolic hydroxyl groups to form isobutoxy substituents.

Alkylation to Introduce Isobutoxy Group

The isobutoxy group is introduced by alkylation of a phenolic hydroxyl group on the benzoyl precursor using an alkyl halide such as 1-bromo-2-methylpropane in the presence of a base like potassium carbonate. Typical conditions involve:

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO).

- Temperature: Elevated temperatures around 80–95°C to promote alkylation.

- Reaction time: Several hours until completion.

This step converts the hydroxybenzoyl precursor into 4-isobutoxybenzoic acid or related derivatives.

Formation of the Amide Bond

The key step involves coupling the amino group of 4-amino-2-methylphenyl with the carboxyl group of 4-isobutoxybenzoic acid or its activated derivative. Common approaches include:

- Coupling agents : N,N'-Dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI).

- Catalysts : 4-Dimethylaminopyridine (DMAP) to accelerate the reaction.

- Solvents : Anhydrous dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile.

- Conditions : Room temperature to moderate heating (25–50°C), under anhydrous and inert atmosphere to prevent side reactions.

- Reaction time : Typically 3–24 hours depending on scale and conditions.

The reaction proceeds via activation of the carboxyl group, followed by nucleophilic attack by the amine, forming the amide bond.

Purification and Isolation

- Recrystallization : Commonly used solvents include ethanol, methanol, or mixtures with water to purify the product.

- Chromatography : Silica gel column chromatography may be employed for smaller scale or research purposes.

- Drying : Vacuum drying to obtain the pure compound in solid form.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Alkylation | 4-hydroxybenzoic acid + 1-bromo-2-methylpropane, K2CO3, DMF, 90°C, 4–6 h | 4-isobutoxybenzoic acid |

| 2 | Amide bond formation | 4-isobutoxybenzoic acid + 4-amino-2-methylaniline, DCC or CDI, DMAP, DCM/DMF, 25–50°C, 3–24 h | N-(4-Amino-2-methylphenyl)-4-isobutoxybenzamide |

| 3 | Purification | Recrystallization or chromatography | Pure target compound |

Alternative and Advanced Preparation Approaches

Use of Carbamate Intermediates and Isocyanates

Patented processes for related benzamide derivatives involve intermediates such as carbamates and isocyanates, which can be reacted with aromatic amines to form urea or amide linkages efficiently. For example:

- Reacting 1,1'-carbonyldiimidazole (CDI) with an amine to form carbamate intermediates.

- Subsequent coupling with the substituted amine under mild conditions (40–50°C) in solvents like acetone.

- This approach can be adapted for the preparation of this compound analogs, enhancing yield and purity.

One-Pot Synthesis

Some processes integrate intermediate formation and final coupling in a one-pot reaction, reducing purification steps and improving overall efficiency.

Research Findings and Optimization

- Reaction Yields : Optimized conditions using CDI and DMAP provide high yields (>85%) of the target amide.

- Solvent Effects : Polar aprotic solvents such as DMF and acetonitrile enhance reaction rates and product solubility.

- Temperature Control : Mild heating (40–50°C) balances reaction speed and minimizes side reactions.

- Purity : Recrystallization from ethanol-water mixtures yields crystalline products with purity >98% as confirmed by HPLC.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Alkylation Base | Potassium carbonate (K2CO3) | Preferred for high selectivity |

| Alkylation Solvent | DMF, NMP, DMSO | Polar aprotic solvents |

| Alkylation Temperature | 80–95°C | Ensures complete conversion |

| Amide Coupling Agent | DCC, CDI | CDI preferred for cleaner reactions |

| Catalyst | DMAP | Accelerates amide bond formation |

| Coupling Solvent | DCM, DMF, Acetonitrile | Anhydrous conditions recommended |

| Coupling Temperature | 25–50°C | Mild heating improves yield |

| Reaction Time | 3–24 hours | Monitored by TLC or HPLC |

| Purification Method | Recrystallization, Chromatography | Ensures high purity |

| Final Product Purity | >98% (HPLC) | Suitable for research and development |

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylphenyl)-4-isobutoxybenzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The isobutoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-4-isobutoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antibacterial or antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-4-isobutoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparison of N-(4-Amino-2-methylphenyl)-4-isobutoxybenzamide and Analogs

Functional and Pharmacological Differences

- Amide vs. Acetamide: N1-(4-Amino-2-methylphenyl)acetamide (C₉H₁₂N₂O) lacks the benzamide backbone, resulting in a lower molecular weight (164.20 vs. ~284 estimated for the target compound) and altered hydrogen-bonding capacity, which may limit its utility in protein-binding applications .

Biological Activity

N-(4-Amino-2-methylphenyl)-4-isobutoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

- Molecular Formula : C18H22N2O2

- Molecular Weight : 298.38 g/mol

- CAS Number : 1020057-65-1

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is believed to act as an inhibitor or modulator of specific pathways, influencing cellular processes such as proliferation and apoptosis.

Biological Activities

- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inhibiting the proliferation of cancer cells. The compound's mechanism may involve the modulation of signaling pathways associated with cell cycle regulation.

- Anti-inflammatory Effects : Research indicates that this compound can reduce inflammation by inhibiting the activity of certain pro-inflammatory cytokines and enzymes involved in the inflammatory response.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial for tumor growth and metastasis, making it a candidate for further development in cancer therapies.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study conducted on breast cancer cell lines, this compound demonstrated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase-3 activity and PARP cleavage.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound, revealing that it effectively decreased the secretion of TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases where cytokine levels are elevated.

Q & A

Q. Validation Steps :

- In Silico Screening : Predict binding to non-traditional targets (e.g., bacterial topoisomerases).

- Collaborative Studies : Partner with materials science labs to explore polymer conjugation for drug delivery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.